molecular formula C9H7NO2S B093287 3-Phenylthiazolidine-2,4-dione CAS No. 1010-53-3

3-Phenylthiazolidine-2,4-dione

Cat. No.: B093287
CAS No.: 1010-53-3
M. Wt: 193.22 g/mol
InChI Key: WTGPITKQSNYMJM-UHFFFAOYSA-N
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Description

Overview of Thiazolidine-2,4-dione Scaffold in Medicinal Chemistry

The TZD scaffold is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets, leading to a variety of pharmacological effects. nih.govresearchgate.netnih.gov This has made it a focal point for the development of new therapeutic agents.

A pharmacophore is the essential part of a molecule that is responsible for its biological activity. The TZD moiety is a versatile pharmacophore, demonstrating a broad spectrum of activities, including antidiabetic, anticancer, antimicrobial, and anti-inflammatory properties. juniperpublishers.comresearchgate.netnih.gov Its ability to interact with various biological targets is a key reason for its prominence in medicinal chemistry. juniperpublishers.comresearchgate.net The carbonyl groups at the 2 and 4 positions are crucial for its activity. juniperpublishers.com

The diverse biological functions of the TZD ring have spurred ongoing research into designing and synthesizing novel compounds based on this scaffold. juniperpublishers.com

The journey of thiazolidinediones in drug discovery began with the development of "glitazones" for the treatment of type 2 diabetes mellitus in the late 1990s. wikipedia.orgdiabetesjournals.org The first of these, ciglitazone, laid the groundwork for this class of drugs. nih.gov Subsequently, drugs like troglitazone, pioglitazone, and rosiglitazone (B1679542) were developed and saw clinical use. nih.govwikipedia.orgdiabetesjournals.org However, some of these early generation glitazones were withdrawn from the market due to safety concerns, such as liver toxicity. nih.govdiabetesjournals.org Despite these setbacks, the therapeutic potential of the TZD scaffold continued to drive research, leading to the development of newer and safer derivatives. nih.gov

Rationale for Focusing on 3-Phenylthiazolidine-2,4-dione

The specific focus on this compound stems from the critical role that substitutions at the N3 position play in determining the biological activity of TZD derivatives.

Research has consistently shown that modifications at the N3 position of the thiazolidine-2,4-dione ring significantly influence the resulting compound's pharmacological profile. mdpi.comjuniperpublishers.com The introduction of different substituents at this position can modulate the potency and selectivity of the molecule for its biological target. researchgate.net For instance, the presence of a phenyl group at the N3 position has been a key feature in many TZD derivatives exhibiting promising therapeutic activities. researchgate.net

The this compound scaffold and its derivatives are the subject of extensive current research due to their wide-ranging therapeutic potential. bohrium.comnih.gov Studies have explored their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comresearchgate.netbohrium.com For example, certain 3-phenyl TZD derivatives have shown potent activity against various cancer cell lines. acs.orgsphinxsai.com Furthermore, the synthesis of novel 3-phenyl TZD analogs continues to be an active area of investigation for developing new drugs to combat various diseases. researchgate.netepa.gov

Interactive Data Table: Biological Activities of this compound Derivatives

Derivative Biological Activity Key Findings Reference
5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-dionesAntibacterial, AntifungalCompounds 3e and 3i were most effective against S. aureus and B. subtilis. Several compounds showed significant inhibition against A. flavus and A. niger. researchgate.net
(E)-5-(4-(4-oxo-3-phenylthiazolidin-2-yl)benzylidene)thiazolidine-2,4-dioneAntimicrobial, Antioxidant, AnticancerExhibited moderate to promising activity against selected microbial strains and mild anticancer potential. nih.gov
Phenylpiperazine-thiazolidine-2,4-dione hybridsMAO inhibitorsHybrids 4a and 4c were potent hMAO-A inhibitors, and compound 4g was a potent inhibitor of MAO-B. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO2S/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGPITKQSNYMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277902
Record name 3-Phenyl-2,4-thiazolidinedione
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Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010-53-3
Record name 2,3-thiazolidine
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Record name 3-Phenyl-2,4-thiazolidinedione
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Record name 3-PHENYL-2,4-THIAZOLIDINEDIONE
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Advanced Synthetic Methodologies for 3 Phenylthiazolidine 2,4 Dione and Its Derivatives

Core Scaffold Synthesis of 3-Phenylthiazolidine-2,4-dione

The construction of the this compound core can be achieved through several synthetic pathways. These methods often involve the formation of the thiazolidine (B150603) ring through cyclization reactions, utilizing various starting materials and reaction conditions.

A notable method for the synthesis of the this compound scaffold involves the reaction of phenyl isothiocyanate with diethyl acetylenedicarboxylate. This reaction proceeds in ethanol (B145695) and leads to the formation of the thiazolidinedione core. The reaction between phenyl isothiocyanate and compounds possessing a highly electrophilic α-carbon atom, such as benzylic acid, can also lead to the formation of 3,5,5-triphenyl-2,4-thiazolidinedione through addition to the thione group, followed by ketonization and cyclization in the presence of an acid catalyst. researchgate.net

Further research has explored the thermal cyclization of substituted 2-benzylidene-N-phenylhydrazinecarbothioamide with dimethylacetylenedicarboxylate in ethanol to yield (Z)-methyl 2-((Z)-2-((E)-(substituted-benzylidene)hydrazono)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate. researchgate.net

Cyclocondensation reactions are a cornerstone in the synthesis of the thiazolidine-2,4-dione ring. A common approach involves the reaction of thiourea (B124793) with chloroacetic acid. rsc.orgmdpi.com This method provides a straightforward route to the core thiazolidine-2,4-dione structure, which can then be further modified. For instance, the synthesis of 5-arylidene-2,4-thiazolidinedione derivatives has been achieved using urea (B33335) as a catalyst in a solvent-free medium, with yields ranging from 45% to 99%. scielo.br

Microwave-assisted synthesis has also been employed, where thiourea and 2-chloroacetic acid are irradiated under reflux in the presence of hydrochloric acid and water to produce thiazolidine-2,4-dione. farmaciajournal.com The versatility of cyclocondensation is further demonstrated by the one-pot, four-component condensation and cyclization of various benzaldehydes and hydrazine (B178648) with α-haloketones and allyl isothiocyanate, catalyzed by triethylamine (B128534) in refluxing methanol. nih.gov

ReactantsCatalyst/SolventProductYield (%)Reference
Thiourea, Chloroacetic AcidConcentrated HClThiazolidine-2,4-dione- nih.gov
Thiourea, Chloroacetic Acid-Thiazolidine-2,4-dione- mdpi.com
Thiourea, 2-Chloroacetic Acid36.5% Hydrochloric Acid, Water (Microwave)Thiazolidine-2,4-dione- farmaciajournal.com
Aromatic Aldehydes, Thiazolidine-2,4-dioneUrea (Solvent-free)5-Arylidene-thiazolidine-2,4-dione derivatives45-99 scielo.br

Chloroacetic acid is a key reagent in several synthetic strategies for forming the thiazolidine-2,4-dione ring. One of the earliest described methods involves the cyclization of monochloroacetic acid and thiourea in an aqueous medium. scielo.br This reaction can also be carried out by refluxing thiourea and chloroacetic acid or bromoacetic acid in concentrated HCl in the presence of glacial acetic acid for 12-24 hours. ekb.eg

In a multi-step synthesis, 2-chloroacetic acid is first reacted with thiourea in the presence of concentrated HCl to obtain thiazolidine-2,4-dione (TZD). This intermediate is then used to synthesize more complex derivatives. nih.gov For example, 2-cyano-2-(4-oxo-thiazolidin-2-ylidene)-acetamides have been prepared by the reaction of 2-cyano-3-mercapto-3-phenylaminoacrylamides with chloroacetic acid. fabad.org.tr

Derivatization Strategies at the C5 Position

The C5 position of the this compound ring is a common site for derivatization, allowing for the introduction of diverse functionalities and the modulation of biological activity. The active methylene (B1212753) group at this position is particularly amenable to condensation reactions.

The Knoevenagel condensation is a widely utilized and efficient method for introducing a C5-ylidene moiety onto the thiazolidine-2,4-dione ring. wikipedia.org This reaction involves the condensation of the active methylene group at the C5 position with an aldehyde or a ketone, typically in the presence of a basic catalyst. wikipedia.org

A variety of aldehydes and ketones can be employed in the Knoevenagel condensation with this compound to generate a diverse library of C5-ylidene derivatives. The reaction is often catalyzed by weak bases like piperidine (B6355638) or carried out in the presence of anhydrous sodium acetate (B1210297) in benzene (B151609) or acetic acid. researchgate.netresearchgate.net The reactivity in these condensations can vary, with aromatic aldehydes generally providing higher yields than aliphatic aldehydes or ketones. nih.gov

Eco-friendly approaches have also been developed, such as using baker's yeast as a catalyst in ethanol or employing polyethylene (B3416737) glycol-300 as a recyclable solvent. researchgate.netresearchgate.netrsc.org These methods offer advantages in terms of reduced environmental impact and simpler isolation procedures.

Aldehyde/KetoneCatalyst/SolventProductYield (%)Reference
Aromatic AldehydesPiperidine5-Arylidene-2,4-thiazolidinediones- researchgate.net
Aromatic AldehydesBaker's Yeast/Ethanol5-Arylidene-2,4-thiazolidinediones- rsc.org
Aromatic AldehydesPolyethylene glycol-3005-Arylidene-2,4-thiazolidinedionesHigh researchgate.net
2-MethoxybenzaldehydePiperidine/Ethanol(Z)-5-(2-Methoxybenzylidene)thiazolidine-2,4-dione- wikipedia.org
Thiophene-2-carbaldehyde-5-(Thiophen-2-ylmethylene)thiazolidine-2,4-dione- rsc.org
Furan-2-carbaldehyde-5-(Furan-2-ylmethylene)thiazolidine-2,4-dione- rsc.org

Knoevenagel Condensation for C5-Ylidene Formation

Role of Catalysts and Solvent Systems in Knoevenagel Reactions

The Knoevenagel condensation is a fundamental reaction for creating C-C bonds, particularly for synthesizing 5-arylidene derivatives of thiazolidine-2,4-dione. sciensage.info The choice of catalyst and solvent system is critical, profoundly influencing reaction rates, yields, and environmental impact. scielo.brnih.gov

A variety of catalysts have been employed, ranging from traditional weak bases to more advanced and greener alternatives. scielo.brderpharmachemica.com

Homogeneous Base Catalysts : Piperidine is a classic and effective catalyst for this condensation, often used in solvents like ethanol. sphinxsai.comresearchgate.net Morpholine (B109124) has also been utilized, demonstrating good to moderate yields in the synthesis of 3-m-tolyl-5-arylidene-2,4-thiazolidinediones. plos.org

Organocatalysts : Urea has been successfully used as a catalyst in solvent-free conditions, representing a greener and more economical choice. scielo.br

Ionic Liquids (ILs) : Basic ionic liquids, such as 1-benzyl-3-methylimidazolium (B1249132) hydroxide (B78521) ([bnmim]OH), have proven to be efficient catalysts, especially under grinding or solvent-free conditions. derpharmachemica.com ILs offer advantages like reusability and mild reaction conditions. derpharmachemica.com

Heterogeneous Catalysts : Solid catalysts like alumina (B75360) (Al2O3) and nanocrystalline ZnO have also been documented for Knoevenagel condensations, facilitating easier product isolation and catalyst recycling. derpharmachemica.comrasayanjournal.co.in

Solvent selection is equally crucial, with a significant trend moving towards greener options. nih.gov

Conventional Solvents : Ethanol is a commonly used solvent, providing a suitable medium for the dissolution of reactants and catalysts like piperidine. sphinxsai.comnih.gov

Green Solvents : Water is an environmentally benign solvent that has been used with catalysts such as 3-aminopropylated silica. sciensage.info Deep Eutectic Solvents (DESs), particularly those based on choline (B1196258) chloride, have emerged as highly effective green media, acting as both solvent and catalyst. nih.govfrontiersin.org In one study, a DES of choline chloride and N-methylurea was identified as the optimal medium for synthesizing a series of 19 thiazolidinedione derivatives. nih.gov

Solvent-Free Conditions : Conducting reactions without a solvent, often with grinding or microwave assistance, is a key principle of green chemistry. scielo.brrasayanjournal.co.in This approach minimizes waste and can lead to shorter reaction times and higher yields. scielo.br

The synergy between the catalyst and solvent system is key to optimizing the Knoevenagel condensation for thiazolidine-2,4-dione derivatives, balancing reaction efficiency with ecological considerations. sciensage.infonih.gov

Synthesis of 5-Arylidene Derivatives

The synthesis of 5-arylidene derivatives is predominantly achieved through the Knoevenagel condensation of a thiazolidine-2,4-dione nucleus with various aromatic aldehydes. scielo.brnih.gov This reaction involves the active methylene group at the C5 position of the thiazolidine ring. scielo.brplos.org The process is versatile, allowing for the introduction of a wide array of substituted aryl groups at the 5-position, which significantly influences the biological profile of the resulting molecule. nih.govnih.gov

The general method involves reacting thiazolidine-2,4-dione or an N3-substituted analogue (like this compound) with an aldehyde in the presence of a catalyst. plos.orgnih.gov For instance, 5-arylidene-thiazolidine-2,4-dione derivatives have been synthesized by condensing thiazolidine-2,4-dione with different aldehydes using piperidine as a catalyst in ethanol. nih.gov Another approach reported the synthesis of 3-m-tolyl-5-arylidene-2,4-thiazolidinediones using morpholine as the catalyst. plos.org Yields for these reactions are typically moderate to good, ranging from 45% to over 90%, depending on the specific reactants and conditions. scielo.brplos.org

Below is a table summarizing the synthesis of various 5-arylidene derivatives.

Derivative NameAldehyde UsedCatalystSolvent/ConditionYield (%)Reference
5-(3-Methoxy-4-hydroxy-arylidene)-thiazolidine-2,4-dione3-Methoxy-4-hydroxybenzaldehydePiperidineEthanol70 nih.gov
5-(3-Chloro-arylidene)-thiazolidine-2,4-dione3-ChlorobenzaldehydePiperidineEthanol54 nih.gov
5-(2-Methoxybenzylidene)-3-m-tolyl thiazolidine-2,4-dione2-MethoxybenzaldehydeMorpholineNot Specified84 plos.org
5-(3-Hydroxybenzylidene)-3-m-tolyl thiazolidine-2,4-dione3-HydroxybenzaldehydeMorpholineNot Specified54 plos.org
5-(4-nitrobenzylidene)-thiazolidine-2,4-dione4-NitrobenzaldehydeUreaSolvent-free99 scielo.br
5-(2-pyridinylbenzylidene) thiazolidine-2,4-dione2-PyridinecarboxaldehydeNot SpecifiedNot SpecifiedNot Specified semanticscholar.org

Formation of Pyrazole-Thiazolidine-2,4-dione Conjugates

Molecular hybridization, which combines two or more pharmacophores, is a prominent strategy in drug design. The conjugation of pyrazole (B372694) and thiazolidine-2,4-dione moieties has yielded compounds with significant biological potential. nih.govnih.govpharmacyjournal.info The primary synthetic route to these conjugates is the Knoevenagel condensation between a substituted 1-phenyl-1H-pyrazole-4-carbaldehyde and a thiazolidine-2,4-dione ring. sphinxsai.comnih.govnih.gov

The synthesis is typically a multi-step process. For example, a series of 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones was prepared by reacting various 3-(aryl)-1-phenyl-1H-pyrazole-4-carbaldehydes with this compound. sphinxsai.com The condensation is generally catalyzed by a weak base like piperidine in an alcohol solvent. sphinxsai.com

In another example, a pyrazole-tethered thiazolidine-2,4-dione derivative was synthesized through the Knoevenagel condensation of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(2,4-dioxothiazolidin-3-yl)propanenitrile. tandfonline.com This highlights the versatility of the starting materials that can be used to create these complex hybrid molecules.

The table below details examples of synthesized pyrazole-thiazolidine-2,4-dione conjugates.

Starting ThiazolidinedioneStarting Pyrazole AldehydeCatalystSolventResulting Conjugate TypeReference
Thiazolidine-2,4-dione3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydesPiperidineEthanol5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones sphinxsai.com
This compound3-(aryl)-1-phenyl-1H-pyrazole-4-carbaldehydesPiperidineEthanol5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones sphinxsai.com
3-(2,4-dioxothiazolidin-3-yl)propanenitrile3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeNot SpecifiedNot SpecifiedPyrazole-tethered thiazolidine-2,4-dione derivative tandfonline.com
Thiazolidine-2,4-dione3-(substituted phenyl)-1-phenyl-1H-pyrazole-4-carbaldehydesNot SpecifiedNot Specified5-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones researchgate.net

Derivatization Strategies at the N3 Position

Modification at the N3 position of the thiazolidine-2,4-dione ring is a key strategy for diversifying the chemical space and tuning the properties of these compounds. researchgate.net This position is readily substituted using various synthetic protocols.

N-Substitution with Aromatic and Heterocyclic Moieties

Another strategy involves the synthesis of quinoline-thiazolidine-2,4-dione-pyrazole conjugates through multi-step pathways that include N-alkynylation followed by cyclocondensation. researchgate.net Mannich reactions have also been employed to introduce amine-substituted methyl groups at the N3 position, using reagents like paraformaldehyde and a secondary amine. scirp.org These advanced methods allow for the creation of complex molecules with precisely placed functional groups.

Synthesis of N-Phenyl-Substituted Thiazolidine-2,4-dione Analogues

The parent compound, this compound, and its analogues with substitutions on the phenyl ring are of significant interest. A common and straightforward method for their synthesis involves the reaction between a primary amine (e.g., a substituted aniline) and chloroacetic acid, followed by cyclization. sharif.edu

A more direct approach involves the reaction of a substituted phenylthiourea (B91264) with chloroacetic acid in the presence of an acid catalyst like hydrochloric acid. plos.org For instance, 3-(m-tolyl)thiazolidine-2,4-dione was synthesized by reacting m-tolyl thiourea with chloroacetic acid. plos.org An alternative efficient method describes the synthesis of a wide range of 3-substituted thiazolidine-2,4-diones, including the 3-phenyl analogue, from dithiocarbamate (B8719985) salts and methyl 2-bromoacetate in water. sharif.edu This method is noted for being economical and practical, proceeding under neutral conditions with a simple work-up procedure. sharif.edu

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact. nih.govnih.gov These approaches focus on reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. nih.gov

Key green strategies include:

Microwave-Assisted Synthesis : Microwave irradiation has been used to accelerate reactions, such as the one-pot synthesis of 2-(substituted phenyl)-3-phenylthiazolidin-4-ones, significantly reducing reaction times from hours to minutes. rasayanjournal.co.infarmaciajournal.com

Ultrasound-Assisted Synthesis : Sonication is another energy-efficient technique used to promote reactions. It has been applied in the N-allylation of thiazolidine-2,4-dione in an aqueous sodium hydroxide solution. pharmacyjournal.info

Solvent-Free Reactions : Performing reactions without a solvent, often under grinding or heating, is a highly effective green method. scielo.br The Knoevenagel condensation has been successfully carried out under solvent-free conditions using urea as a catalyst, offering high yields and simplified purification. scielo.br

Use of Green Catalysts and Solvents : As discussed previously, the use of non-toxic, reusable catalysts like ionic liquids and solid-phase catalysts (e.g., alumina) is a significant green approach. derpharmachemica.comrasayanjournal.co.in Furthermore, replacing volatile organic solvents with water or Deep Eutectic Solvents (DES) is a major focus. nih.govfrontiersin.org DESs are particularly promising as they are often biodegradable, non-toxic, and can function as both the solvent and catalyst, streamlining the reaction process. nih.gov

These green methodologies not only make the synthesis of thiazolidine-2,4-diones more sustainable but also often provide benefits such as higher yields, easier product isolation, and improved atom economy. derpharmachemica.comnih.gov

Atom Economy and Cleaner Reaction Profiles

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comjocpr.com The goal is to design syntheses that maximize this incorporation, thereby reducing the generation of waste. jocpr.comskpharmteco.com Methodologies with high atom economy are inherently cleaner and more sustainable. primescholars.com

Modern synthetic approaches for thiazolidinone derivatives have embraced this principle through various innovative techniques. One-pot, multicomponent reactions (MCRs) are particularly noteworthy as they combine multiple reaction steps into a single procedure, often leading to excellent yields, high purity, and enhanced atom economy. nih.gov For instance, the one-pot condensation of an amine, an aldehyde, and thioglycolic acid is a common and efficient route to thiazolidin-4-ones. nih.gov

Solvent-free synthesis is another significant advancement that contributes to cleaner reaction profiles. researchgate.net By eliminating the need for solvents, these methods reduce chemical waste, operational hazards, and environmental pollution. nih.govscielo.br The use of ammonium (B1175870) persulfate (APS) as a catalyst under solvent-free conditions for the cyclocondensation reaction of substituted anilines, benzaldehyde, and thioglycolic acid exemplifies a method with benefits of an economical catalyst, high yield, and high atom economy. nih.gov Similarly, the use of urea as a non-toxic catalyst in solvent-free Knoevenagel condensation reactions for the synthesis of 5-arylidene-thiazolidine-2,4-diones is considered a chemically clean alternative. scielo.br

Microwave irradiation has also been employed as a green technique, often in conjunction with solvent-free conditions, to accelerate reaction rates and improve yields. nih.gov The use of task-specific ionic liquids under ultrasound irradiation further provides a clean and efficient procedure for synthesizing pharmacologically important thiazolidine derivatives. nih.gov These methods often result in excellent yields without the formation of toxic waste or by-products. nih.gov

The following table summarizes various synthetic methods for thiazolidinone derivatives that emphasize atom economy and cleaner reaction profiles.

Catalyst/MethodReactantsConditionsKey AdvantagesYield
Ammonium Persulfate (APS)Substituted aniline, benzaldehyde, thioglycolic acidSolvent-free, 90 °CEconomical catalyst, high atom economy, high yield. nih.gov84% nih.gov
UreaThiazolidine-2,4-dione, aromatic aldehydesSolvent-freeNon-toxic catalyst, chemically clean procedure. scielo.br45-99% scielo.br
[Et3NH][HSO4]Aniline, aromatic aldehyde, thioglycolic acidOne-pot, multicomponent reactionEnvironmentally efficient, high purity. nih.govHigh (80%) nih.gov
β-cyclodextrin-SO3H2-chloroquinoline-3-carbaldehydes, anilines, thioglycolic acidSolvent-freeGreener pathway, low toxicity, easy product isolation. nih.govrroij.com98% rroij.com
[TMG][Lac] (Ionic Liquid)Aldehydes, 2,4-thiazolidinedione (B21345)Ultrasound irradiation, 80°CBiodegradable catalyst, environmentally benign. nih.govExcellent nih.gov
Fe3O4/SiO2/Salen/Mn/IL MNPsAldehyde, amine, thioglycolic acidSolvent-free, ambient temp.High atom economy, synthetic efficiency. nih.govGood to Excellent nih.gov

Catalyst Recovery in Synthetic Procedures

A crucial aspect of sustainable synthesis is the ability to recover and reuse catalysts, which reduces both cost and chemical waste. The development of heterogeneous catalysts has been central to achieving this goal in the synthesis of this compound and its derivatives. These catalysts exist in a different phase from the reaction mixture, allowing for simple separation, typically by filtration or, in the case of magnetic nanoparticles, by using an external magnet. nih.gov

Several types of reusable catalysts have proven effective:

Magnetic Nanoparticles: Catalysts based on an iron oxide (Fe₃O₄) core are particularly advantageous due to their easy separation from the reaction mixture with a magnet. nih.gov One such catalyst, Fe₃O₄/SiO₂/Salen/Mn/IL MNPs, was reused for up to six cycles without a significant loss of its catalytic activity. nih.gov

Polymer-Based Catalysts: Solid acid catalysts, such as the biopolymer-based β-cyclodextrin-SO₃H, have been shown to be reusable without significant deactivation. nih.gov Amberlite IR-120H resin is another example of a greener, reusable catalyst employed in microwave-assisted, solvent-free syntheses. nih.gov

Ionic Liquids: Certain ionic liquids, such as [Et₃NH][HSO₄] and 1,1,3,3-tetramethylguanidine (B143053) lactate (B86563) ([TMG][Lac]), have been used as recyclable catalysts. nih.govnih.gov The ionic liquid [Et₃NH][HSO₄] was successfully reused five times, maintaining high yields. nih.gov

Inorganic Nanoparticles: Nano-CdZr₄(PO₄)₆ has been utilized as a robust and reusable catalyst for preparing bis-thiazolidinones with low catalyst loading. researchgate.net Similarly, palladium nanoparticles have been used in solvent-free reactions and could be recovered and reused four times without a significant drop in activity. researchgate.net

The table below details various catalysts used in the synthesis of thiazolidinone derivatives, highlighting their reusability.

CatalystTypeSeparation MethodReusability
Fe₃O₄/SiO₂/Salen/Mn/IL MNPsHeterogeneous Magnetic NanoparticleExternal MagnetUp to 6 runs without significant loss of activity. nih.gov
[Et₃NH][HSO₄]Ionic LiquidNot specifiedReused up to 5 times with high yields (80%). nih.gov
β-cyclodextrin-SO₃HHeterogeneous BiopolymerFiltrationReusable without vital changes. nih.gov
Amberlite IR-120H resinPolymer ResinFiltrationDescribed as a greener and reusable catalyst. nih.gov
Ionic liquid-coated magnetic carbon nanotubesHeterogeneous Magnetic NanoparticleNot specifiedRetained almost all activity after several cycles. researchgate.net
Nano-CdZr₄(PO₄)₆Inorganic NanoparticleFiltrationDescribed as a reusable and robust catalyst. researchgate.net
Palladium NanoparticlesMetal NanoparticleNot specifiedRecovered and reused four times without significant loss of activity. researchgate.net
[TMG][Lac]Task-Specific Ionic LiquidNot specifiedEasily recovered and recycled. nih.gov

Molecular Mechanisms of Action of 3 Phenylthiazolidine 2,4 Dione Analogues

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Thiazolidinediones (TZDs), including 3-phenylthiazolidine-2,4-dione analogues, are well-recognized for their interaction with PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. mdpi.comresearchgate.net Activation of PPARγ by these synthetic ligands can lead to significant changes in gene expression, ultimately influencing cellular differentiation, insulin (B600854) sensitivity, and inflammatory responses. mdpi.comresearchgate.net

Ligand Binding and Receptor Activation

The primary mechanism by which this compound analogues exert their effects on metabolic pathways is through direct binding to the PPARγ receptor. mdpi.comdntb.gov.ua These compounds act as agonists, meaning they bind to and activate the receptor. nih.gov The thiazolidine-2,4-dione ring is a crucial pharmacophore for this interaction. dntb.gov.uaresearchgate.net

Upon entering the cell, these analogues access the nucleus and bind to the ligand-binding domain (LBD) of PPARγ. This binding event induces a conformational change in the receptor protein. This altered conformation facilitates the dissociation of corepressor molecules and the recruitment of coactivator proteins. researchgate.net The formation of this ligand-receptor-coactivator complex is the initial and critical step in the activation of PPARγ-mediated gene transcription. mdpi.com

Molecular docking studies have provided insights into the specific interactions between TZD analogues and the PPARγ LBD. For instance, certain derivatives form hydrogen bonds with key amino acid residues such as HIS 449, TYR 473, HIS 323, and SER 289, which are crucial for stabilizing the ligand within the binding pocket and promoting receptor activation. researchgate.net

Transactivation and Trans-repression Mechanisms

Once activated, the PPARγ-ligand complex heterodimerizes with another nuclear receptor, the retinoid X receptor (RXR). mdpi.comresearchgate.net This PPARγ-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. mdpi.comnih.gov This process, known as transactivation , initiates the transcription of genes involved in glucose and lipid metabolism. mdpi.com For example, the activation of these genes in adipose tissue leads to increased lipid uptake and storage of triglycerides, which can help improve insulin sensitivity by reducing lipid accumulation in other tissues like skeletal muscle and the liver. mdpi.com

In addition to transactivation, PPARγ can also regulate gene expression through a mechanism called trans-repression . This process does not involve direct binding to DNA. Instead, the activated PPARγ-RXR complex interacts with and inhibits the activity of other transcription factors, such as nuclear factor kappa B (NF-κB), which are key regulators of inflammatory responses. mdpi.com By repressing the activity of pro-inflammatory transcription factors, PPARγ agonists can reduce the expression of inflammatory mediators like cytokines, contributing to their anti-inflammatory effects. mdpi.comnih.gov This trans-repression mechanism is an important aspect of the therapeutic effects of TZD analogues beyond their direct metabolic actions. mdpi.com

Antimicrobial Mechanisms

In addition to their metabolic and anti-inflammatory roles, this compound analogues have demonstrated significant antimicrobial activity. researchgate.netnih.gov Their ability to inhibit the growth of various pathogenic bacteria is attributed to a distinct mechanism of action that targets a fundamental process in bacterial survival: cell wall biosynthesis. researchgate.netnih.gov

Inhibition of Cytoplasmic Mur Ligases in Bacterial Cell Wall Synthesis

The primary antimicrobial target of many thiazolidinedione derivatives is a family of enzymes known as Mur ligases. researchgate.netnih.gov These enzymes are essential for the cytoplasmic steps of peptidoglycan biosynthesis, a process that creates the rigid cell wall necessary for bacterial integrity and survival. nih.gov Mur ligases (MurC, MurD, MurE, and MurF) are ATP-dependent enzymes that sequentially add amino acid residues to the UDP-N-acetylmuramic acid (UNAM) precursor, forming the pentapeptide side chain of the peptidoglycan building block. nih.govmdpi.com

Thiazolidinedione-based inhibitors have been designed to mimic the natural substrates of these enzymes, particularly D-glutamic acid. nih.gov By binding to the active site of Mur ligases, these compounds act as competitive inhibitors, preventing the natural substrate from binding and thereby halting the peptidoglycan synthesis pathway. nih.gov The inhibition of these crucial enzymes weakens the bacterial cell wall, leading to cell lysis and death. The d-Glu moiety and the thiazolidine-2,4-dione ring of these inhibitors are key for forming hydrogen bonds within the active site of enzymes like E. coli MurD. nih.gov

Mechanisms Against Gram-Positive and Gram-Negative Bacteria

The effectiveness of this compound analogues as antimicrobial agents can differ between Gram-positive and Gram-negative bacteria, largely due to differences in their cell wall structure. researchgate.netnih.gov

Gram-positive bacteria , such as Staphylococcus aureus and Bacillus subtilis, have a thick, exposed layer of peptidoglycan, making them generally more susceptible to inhibitors of cell wall synthesis. researchgate.netnih.gov Several studies have reported that thiazolidinedione derivatives exhibit significant activity against a range of Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA). nih.govnih.gov For instance, some compounds have shown promising minimum inhibitory concentration (MIC) values against these bacteria. researchgate.net

Gram-negative bacteria , such as Escherichia coli and Pseudomonas aeruginosa, possess an outer membrane that acts as an additional barrier, restricting the entry of many antimicrobial compounds. nih.gov This often results in lower susceptibility to drugs targeting intracellular processes. Consequently, many thiazolidine-2,4-dione derivatives show weaker or no activity against Gram-negative bacteria. researchgate.netnih.gov However, some research has focused on designing analogues that can overcome this barrier. For example, specific compounds have been developed that show inhibitory activity against Mur ligases from E. coli. nih.gov

The following table provides a summary of the antimicrobial activity of selected thiazolidinedione derivatives against various bacterial strains:

Compound/AnalogueTarget OrganismTypeReported Activity (MIC)
Compound 9 (rhodanine counterpart)S. aureusGram-positive8 µg/mL nih.gov
Compound 9 (rhodanine counterpart)MRSAGram-positive8 µg/mL nih.gov
Compound 10 (thiazolidine-2,4-dione)E. coli MurD-IC₅₀ = 36 µM nih.gov
Compound 10 (thiazolidine-2,4-dione)S. aureus MurD-IC₅₀ = 100 µM nih.gov
Compound 3gS. aureusGram-positive16 µg/ml researchgate.net
Compound 3gB. subtilisGram-positive32 µg/ml researchgate.net
Compound H5S. aureusGram-positiveMIC = 13.2 µM nih.gov
Compound H18B. subtilisGram-positiveMIC = 7.8 µM nih.gov
Compound H18S. typhiGram-negativeMIC = 7.8 µM nih.gov
Compound H15E. coliGram-negativeMIC = 15.2 µM nih.gov

Anticancer Mechanisms

Analogues of this compound have emerged as a significant class of compounds in cancer research, demonstrating a variety of mechanisms to thwart cancer progression. nih.gov These compounds are known to suppress the growth of several cancer cell lines, including those of the breast, colon, and prostate, both in laboratory settings and in living organisms. nih.gov

A primary anticancer strategy of these analogues is the induction of apoptosis, or programmed cell death, in malignant cells. This is often achieved through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which in turn can trigger the release of cytochrome C from the mitochondria, initiating a cascade of events leading to apoptosis. researchgate.net Certain derivatives, such as 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetic acid, have shown that the presence of electron-donating groups on the phenyl ring enhances apoptotic activity. ekb.eg

Furthermore, some analogues function as dual inhibitors of critical signaling pathways. For instance, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione has been identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling cascades, both of which are crucial for cell survival and proliferation. nih.govnih.gov By blocking these pathways, the compound effectively induces apoptosis in cancer cells. nih.govnih.gov

Analogues of this compound are potent inhibitors of cancer cell proliferation, often by inducing cell cycle arrest at specific checkpoints. researchgate.net Activation of PPARγ by these compounds can lead to the arrest of tumor growth. researchgate.net

For example, a specific derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, has been shown to arrest human leukemia U937 cells in the G0/G1 phase of the cell cycle. nih.govsphinxsai.com Another set of analogues, when tested on U937 cells, caused cell cycle arrest at the S-phase. nih.govsphinxsai.com In studies involving MCF-7 breast cancer cells, a novel 2,4-dioxothiazolidine derivative induced cell cycle arrest at the S phase. nih.govresearchgate.net This halting of the cell cycle prevents cancer cells from dividing and multiplying.

The antiproliferative activity of these compounds is often linked to the inhibition of signaling pathways. The Raf/MEK/ERK and PI3K/Akt pathways, when inhibited, not only induce apoptosis but also block cell proliferation. nih.gov

In addition to inducing apoptosis and cell cycle arrest, this compound analogues can also influence cell differentiation. The activation of PPARγ is a key mechanism through which these compounds can promote the differentiation of cancer cells. researchgate.net This process can lead to the cancer cells reverting to a more normal, less aggressive state. The ability of these compounds to affect cell differentiation has been noted as a promising aspect of their anticancer potential. researchgate.net

The anticancer effects of this compound analogues are also mediated by the inhibition of specific enzymes that are crucial for cancer cell growth and survival.

One such class of enzymes is the Receptor Tyrosine Kinases (RTKs) . These enzymes play a vital role in cell signaling pathways that control cell growth and division. A novel series of 4-thiazolidinone (B1220212) derivatives demonstrated inhibitory activity against several RTKs, including c-met kinase, Ron, c-Kit, KDR, HER-2, IGF-1R, ALK, EGFR, and AXL. nih.gov For instance, one compound showed significant inhibition of c-met kinase and Ron with IC50 values of 0.015 µM and 0.0029 µM, respectively. nih.gov Another key target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , an enzyme critical for angiogenesis (the formation of new blood vessels that tumors need to grow). Several 2,4-dioxothiazolidine derivatives have been developed as potent VEGFR-2 inhibitors. nih.govresearchgate.netmdpi.com One particularly effective compound demonstrated an IC50 value of 0.079 μM against VEGFR-2. nih.govresearchgate.net

Other key enzymes inhibited by these analogues include:

Carbonic Anhydrase IX (CA IX): This enzyme is often overexpressed in cancer cells and contributes to the acidic tumor microenvironment. A 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamide (B165840) analogue was found to be a potent inhibitor of CA IX with a Ki of 2.2 nM. nih.gov

Cell Division Cycle 25 (CDC25) Phosphatases: These enzymes are essential for cell cycle progression. A series of 2-(thienothiazolylimino)-1,3-thiazolidin-4-one analogues showed inhibitory activity against CDC25A, with one compound having an IC50 value of 6.2 µM. nih.gov

Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle. Certain synthesized analogues have shown inhibitory activity against CDK2. nih.gov

Histone Deacetylases (HDACs): HDACs are involved in the regulation of gene expression. Some 5-(naphtha-2-ylidene)thiazolidine-2,4-dione derivatives have been designed to dually target PPARγ and HDACs, with several compounds showing inhibitory activity against HDAC4. mdpi.com

PIM Kinase: This is a family of serine/threonine kinases involved in cell survival and proliferation. A series of thiazolidin-4-one derivatives were identified as excellent pan-PIM inhibitors, with one compound showing a PIM kinase inhibition IC50 of 2.2 µM. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): This enzyme is involved in multiple signaling pathways. 5-(bromobenzylidene)thiazolidine-2,4-dione derivatives have demonstrated moderate inhibitory activity against PTP1B. mdpi.com

The anticancer activity of this compound analogues has been demonstrated against a wide array of human cancer cell lines.

For instance, one series of 5-(4-alkylbenzyledene)-thiazolidine-2,4-dione derivatives was found to be active against 60 different human cancer cell lines. researchgate.net Notably, one compound from this series showed particular efficacy against leukemia SR, colon cancer COLO 205, CNS cancer SF-539, non-small cell lung cancer NCI-H522, melanoma SK-MEL-2, ovarian cancer OVCAR-3, renal cancer RXF 393, prostate cancer PC-3, and breast cancer MDA-MB-468 cell lines, with GI50 values ranging from 1.11 µM to 2.04 µM. researchgate.net

Other research has highlighted the effectiveness of these analogues against specific cancer types:

Breast Cancer: Derivatives have shown significant cytotoxic effects against MCF-7 and MDA-MB-231 cell lines. nih.govmdpi.com

Leukemia: Analogues have demonstrated antiproliferative activity against human leukemia U937 cells and have been tested against MV4-11 and K562 cell lines. sphinxsai.comnih.gov

Prostate Cancer: Compounds have been effective against DU-145 and PC-3 cell lines. sphinxsai.comnih.gov

Lung Cancer: Activity has been observed against A549 and NCI-H460 cell lines. sphinxsai.commdpi.com

Liver Cancer: Derivatives have been tested against HepG2 cell lines. nih.govmdpi.com

Colon Cancer: Efficacy has been shown against HT-29 and SW620 cell lines. sphinxsai.commdpi.com

Anti-inflammatory Mechanisms

Beyond their anticancer properties, thiazolidine-2,4-dione derivatives also exhibit significant anti-inflammatory activity. researchgate.netnih.gov This is often attributed to their ability to act as ligands for PPARγ, a key regulator of inflammation. researchgate.net The activation of PPARγ can suppress the production of pro-inflammatory mediators.

Additionally, some analogues have been developed as irreversible allosteric inhibitors of IKK-β kinase, a crucial enzyme in the NF-κB signaling pathway, which is a central mediator of inflammatory responses. encyclopedia.pub By inhibiting IKK-β, these compounds can effectively block the inflammatory cascade.

Interaction with NF-κB Pathway

The nuclear factor kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. Thiazolidinedione (TZD) derivatives have been shown to negatively interact with the NF-κB signaling cascade through a process known as trans-repression. mdpi.com This mechanism involves the peroxisome proliferator-activated receptors (PPARs), which, when activated by TZDs, can interfere with the function of other signal transduction pathways, including NF-κB. mdpi.com This interaction leads to a downregulation of various genes involved in the inflammatory response. mdpi.com Furthermore, some 4-thiazolidinone derivatives have demonstrated anti-inflammatory activity that is directly attributed to the inhibition of NF-κB. researchgate.net

Inhibition of Inflammatory Mediators

Analogues of this compound have been found to suppress the production of several key inflammatory mediators. Research has shown that certain derivatives can inhibit the excessive release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). mdpi.com The inhibition of these cytokines is a crucial aspect of controlling the inflammatory response. mdpi.com Additionally, some β-carboline derivatives, which share structural similarities with certain bioactive compounds, have been observed to inhibit the production of nitric oxide (NO), a significant inflammatory mediator, in lipopolysaccharide (LPS)-stimulated cells. mdpi.com The regulation of these inflammatory molecules is often achieved through the modulation of signaling pathways like the NLRP3 inflammasome and the previously mentioned NF-κB pathway. mdpi.com

Antioxidant Mechanisms

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions. researchgate.netnih.gov Thiazolidine-2,4-dione derivatives have demonstrated notable antioxidant properties through various mechanisms.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a detrimental process initiated by the attack of free radicals on lipids within cell membranes, leading to cellular damage. Several studies have evaluated the efficacy of thiazolidine-4-one derivatives in inhibiting this process. For instance, a study assessing the antioxidant activity of various compounds through a thiobarbituric acid reactive substances (TBARS) assay revealed that derivatives with a 4-hydroxyphenyl substituent at position 4 of the thiazolidine (B150603) ring exhibited significantly increased inhibitory activity against lipid peroxidation. mdpi.com

In another investigation, newly synthesized thiazolidinedione derivatives were tested for their ability to inhibit lipid peroxidation. nih.gov The results, as detailed in the table below, demonstrate a range of inhibitory activities.

Table 1: Inhibition of Lipid Peroxidation by Thiazolidinedione Derivatives

Compound Inhibition (%)
1d 37.8
1i 69.8
1l 29.7

This table is interactive. You can sort and filter the data.

Other Proposed Mechanisms of Action

Beyond their anti-inflammatory and antioxidant activities, this compound analogues have been investigated for their effects on other enzymatic pathways.

Aldose Reductase Inhibition

Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications. The inhibition of this enzyme is a key therapeutic strategy. Thiazolidine-2,4-dione derivatives have been identified as effective aldose reductase inhibitors. google.comscielo.br Specific derivatives, such as chromonyl-2,4-thiazolidinediones, have been synthesized and evaluated for their inhibitory activity against this enzyme. sphinxsai.com One particular compound from this series was found to be a highly potent inhibitor with an IC50 value of 0.261 ± 0.021 µM. sphinxsai.com Furthermore, research into new thiazolidine-2,4-dione hybrids has led to the development of compounds with significant aldose reductase inhibitory activity, with the most active hybrid demonstrating an IC50 of 0.16 µM. nih.gov

Table 2: Aldose Reductase Inhibitory Activity of Thiazolidine-2,4-dione Derivatives

Derivative Class Compound IC50 (µM)
Chromonyl-2,4-thiazolidinedione 15 0.261 ± 0.021
2,4-TZD Hybrid 8b 0.16

This table is interactive. You can sort and filter the data.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways. researchgate.netunipi.it By dephosphorylating the activated insulin receptor, PTP1B attenuates the insulin signal, contributing to insulin resistance, a hallmark of type 2 diabetes mellitus and obesity. unipi.itjuniperpublishers.com Consequently, the inhibition of PTP1B is a key therapeutic strategy for managing these metabolic disorders. juniperpublishers.com

Analogues of this compound, particularly those with a benzylidene group at the 5-position, have been identified as potent inhibitors of PTP1B. researchgate.netnih.govresearchgate.net The thiazolidinedione (TZD) ring is a crucial feature, as it can form hydrogen bonds with amino acid residues like Ser216, Ala217, and Arg221 in the catalytic site of PTP1B. researchgate.net The deprotonated TZD group is considered an effective substitute for the phosphate (B84403) group of the enzyme's natural substrate. researchgate.net

Research has shown that substitutions on the phenyl ring of the benzylidene moiety significantly influence inhibitory activity. nih.gov For instance, a series of benzylidene-2,4-thiazolidinedione derivatives with substitutions at the ortho or para positions of the phenyl ring demonstrated IC50 values in the low micromolar range. nih.gov Similarly, a study on 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives reported IC50 values ranging from 0.41 to 4.68 µM. nih.gov The most potent compound from this series, MY17, was found to be a reversible, noncompetitive inhibitor of PTP1B. nih.gov

Kinetic studies have revealed various modes of inhibition, including competitive, non-competitive, and mixed-type inhibition. unipi.itnih.govnih.gov For example, compound 9, a chromone (B188151) derivative bearing a thiazolidine-2,4-dione moiety, was identified as a reversible mixed-type inhibitor. nih.gov In contrast, certain 4-thiazolidinone derivatives were found to bind to an allosteric region rather than the catalytic site. unipi.it The stereochemistry around the double bond of the arylidene group is also critical, with the Z-configuration being essential for optimal activity in bidentate ligands. researchgate.netnih.gov

Table 1: PTP1B Inhibitory Activity of this compound Analogues

CompoundDescriptionIC50 (µM)Reference
Compound 3eBenzylidene-2,4-thiazolidinedione derivative5.0 nih.govresearchgate.net
Compound 15Imidazolidine-2,4-dione analogue0.57 researchgate.netnih.gov
Compound 46TZD with N-methyl benzoic acid and 5-(3-methoxy-4-phenethoxy) benzylidene1.1 researchgate.netnih.gov
Compound 164-thiazolidinone derivative12.4 unipi.it
Compound 174-thiazolidinone derivative10.6 unipi.it
MY171,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivative0.41 nih.gov
Compound 9Chromone derivative with thiazolidine-2,4-dione moiety1.40 nih.gov

Mitogen-Activated Protein Kinase Kinase (MEK) and Pim Kinase Inhibition

The Ras/Raf/MEK/ERK and PI3K/Akt signaling pathways are frequently overactive in human cancers, playing a crucial role in cell proliferation, survival, and metastasis. researchgate.netnih.govpharmacyjournal.info Similarly, Pim kinases, a family of serine/threonine kinases (Pim-1, 2, and 3), are overexpressed in many hematological malignancies and solid tumors, correlating with poor prognosis. researchgate.netfrontiersin.org Thiazolidinedione derivatives have emerged as inhibitors of these oncogenic kinase pathways. researchgate.netrsc.org

A specific derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione, was identified as a dual inhibitor of both the Raf/MEK/ERK and the PI3K/Akt signaling cascades. nih.gov This compound was shown to inhibit cell proliferation and induce apoptosis in human leukemia cells, highlighting its potential as a lead for developing dual-pathway inhibitors for cancer therapy. nih.gov

In the context of Pim kinase inhibition, researchers have developed novel imidazopyridazine-thiazolidinediones. frontiersin.org Through optimization, compounds YPC-21440 and YPC-21817 were identified as potent pan-Pim kinase inhibitors. frontiersin.org These compounds effectively suppressed the phosphorylation of Pim kinase substrates, led to cell cycle arrest at the G1 phase, and induced apoptosis in various cancer cell lines. frontiersin.org YPC-21817, for instance, showed potent inhibitory activity against all three Pim isoforms. frontiersin.org Furan thiazolidinediones have also been identified as potent inhibitors of all three PIM kinases. nih.gov

Table 2: MEK and Pim Kinase Inhibitory Activity of Thiazolidinedione Analogues

CompoundTarget Kinase(s)Activity/EffectReference
3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dioneRaf/MEK/ERK and PI3K/AktDual inhibitor, inhibits proliferation, induces apoptosis nih.gov
YPC-21440Pan-Pim KinasesPotent inhibitor, IC50 for FLT3 kinase = 0.39 µM frontiersin.org
YPC-21817Pan-Pim KinasesPotent inhibitor, IC50 for FLT3 kinase = 2.0 µM frontiersin.org
A47PIM 1, 2, 3IC50 = 49 nM for PIM1/2; Kd = 40, 23, 13 nM for PIM1, 2, 3 nih.gov

Inhibition of HIV-1 Reverse Transcriptase

Human Immunodeficiency Virus-1 Reverse Transcriptase (HIV-1 RT) is a fundamental enzyme for the replication of the virus, converting the viral RNA genome into proviral DNA. core.ac.uknih.gov This makes it a primary target for antiretroviral drugs, including non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that restricts its function. nih.gov

Based on the pharmacophoric model of known NNRTIs, novel series of 2,4-thiazolidinedione (B21345) analogues have been designed and synthesized. core.ac.uknih.govresearchgate.net In one such design, the thiazolidinedione ring, attached to a propionamide (B166681) moiety, forms a hydrophilic "body," while aryl rings at the 3rd and 5th positions act as hydrophobic "wings" to enhance binding. core.ac.uknih.gov

Evaluation of these compounds has demonstrated significant HIV-1 RT inhibitory activity. For example, in a series of N-substituted 5-benzylidine-2,4-thiazolidinediones, compound 24 showed 73% inhibition of HIV-1 RT with an IC50 value of 1.31 µM. researchgate.net Molecular docking studies confirmed that these active compounds bind effectively within the non-nucleoside inhibitory binding pocket of the enzyme. researchgate.net Further research has led to the development of 3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one derivatives, which also effectively inhibit RT activity at micromolar concentrations. nih.gov

Table 3: HIV-1 Reverse Transcriptase Inhibitory Activity of Thiazolidinedione Analogues

Compound SeriesLead CompoundInhibitory ActivityReference
N-substituted 5-benzylidine-2,4-thiazolidinedionesCompound 2473% inhibition, IC50 = 1.31 µM researchgate.net
3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one derivativesNot specifiedEffective at micromolar concentrations nih.gov
2,4-thiazolidinedione substituted 1-3-5-triazine derivativesCompound 23hEC50 = 3.43 to 21.4 nmol/L against various strains researchgate.net

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of key monoamine neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the brain. drugs.comscirp.orgnih.gov Inhibitors of these enzymes (MAOIs) are used in the treatment of various neurological and psychiatric disorders, including depression and Parkinson's disease, by increasing the levels of these neurotransmitters. scirp.orgnih.govnih.gov

The versatile 2,4-thiazolidinedione scaffold has been utilized to develop new hybrid compounds that target MAO. nih.gov By merging phenylpiperazine and 2,4-thiazolidinedione moieties, researchers have synthesized derivatives with potent inhibitory activity against both MAO-A and MAO-B isoforms. nih.gov

In a recent study, most of the newly synthesized phenylpiperazine-thiazolidine-2,4-dione hybrids showed strong inhibitory action. nih.gov Specifically, compounds 4a and 4c were the most potent inhibitors of human MAO-A, with IC50 values of 0.194 µM and 0.188 µM, respectively. nih.gov Compound 4g was the most effective inhibitor against MAO-B, with an IC50 of 0.330 µM. nih.gov A kinetic study of compound 4c revealed a mixed inhibition mode. nih.gov Furthermore, molecular docking simulations have helped to elucidate the binding patterns of these active compounds within the target enzymes. nih.gov

Table 4: Monoamine Oxidase (MAO) Inhibitory Activity of Thiazolidinedione Analogues

CompoundTarget IsoformIC50 (µM)Reference
Hybrid 4ahMAO-A0.194 nih.gov
Hybrid 4chMAO-A0.188 nih.gov
Hybrid 4ghMAO-B0.330 nih.gov
PPITMAO-BInhibited at ≥ 200 µM mdpi.com

Structure Activity Relationship Sar Studies of 3 Phenylthiazolidine 2,4 Dione Analogues

Impact of Substitutions on the Thiazolidine-2,4-dione Scaffold

The core TZD ring serves as a pharmacophore, but its efficacy is profoundly influenced by the nature of the substituents attached to it. Modifications are typically introduced at the nitrogen atom in position 3 and the methylene (B1212753) group at position 5, allowing for a broad exploration of chemical space and biological effects. nih.gov

The N3 position of the thiazolidine-2,4-dione ring is a critical site for substitution, and modifications at this position significantly impact the compound's biological activities. The introduction of various functional groups at N3 can modulate properties such as potency, selectivity, and mechanism of action.

Research has shown that N-substitution is not always compatible with certain biological targets. For instance, studies on the inhibition of P. aeruginosa PhzS revealed that an unsubstituted N1 (equivalent to N3 in the TZD ring) is essential for binding. nih.gov This suggests that the hydrogen-bonding capability of the nitrogen's hydrogen atom is crucial for interaction with the enzyme's active site. nih.gov

Conversely, for other applications like antimicrobial activity, substitution at the N3 position is often beneficial. The introduction of aromatic moieties carrying specific substituents can confer or enhance antimicrobial properties. mdpi.com For example, attaching groups like 3-benzoyl and 3-p-tolyl to the N3 position has been evaluated for creating novel antimicrobial agents. researchgate.net Furthermore, synthesizing TZD carboxamide and amino acid derivatives through modification at the N3 position has been a successful strategy for developing new compounds with antibacterial and antifungal activities. mdpi.com The nature of the substituent is key; attaching aromatic rings with chloro, bromo, hydroxyl, and nitro groups at the N3 position has been specifically linked to improved antimicrobial properties. mdpi.com

The C5 position of the thiazolidine-2,4-dione ring, featuring an active methylene group, is another key site for chemical modification, most commonly through Knoevenagel condensation with various aldehydes. mdpi.com This typically results in 5-arylidene or 5-benzylidene derivatives, where the substituent on the aromatic ring plays a pivotal role in determining the compound's biological activity. researchgate.netnih.gov

The diversity of substituents on the benzylidene moiety at C5 allows for fine-tuning of the molecule's therapeutic effects. For example, a series of 5-[(SubstitutedPhenylamino)benzylidine]thiazolidine-2,4-dione derivatives were synthesized to explore their potential as antimicrobials. researchgate.net The nature of the substitution on the phenyl ring directly influences the compound's efficacy against different bacterial strains. researchgate.net Similarly, the synthesis of 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives has yielded compounds with significant anticancer activity against a wide range of human tumor cell lines. nih.gov These findings underscore that the C5 position is a crucial determinant for both the potency and the spectrum of biological activity of TZD analogues. nih.govnih.gov

SAR for Antimicrobial Activity

Thiazolidine-2,4-dione derivatives have been extensively investigated as a source of novel antimicrobial agents. mdpi.com SAR studies have been instrumental in identifying the structural features required for potent antibacterial and antifungal effects.

The antimicrobial activity of TZD derivatives is attributed to several key structural features. The TZD ring itself is a core pharmacophore, and its mechanism of action can involve the inhibition of essential bacterial enzymes, such as cytoplasmic Mur ligases. nih.gov

A promising strategy for enhancing antibacterial potency is the "hybrid pharmacophore" approach. This involves combining the TZD scaffold with other known antimicrobial fragments in a single molecule. mdpi.com For instance, linking a 4-(chlorophenyl)thiosemicarbazone fragment to the TZD core has been shown to produce hybrid compounds with significant antibacterial activity, often comparable or superior to reference drugs like oxacillin and cefuroxime. mdpi.com

Furthermore, in silico studies have helped identify the combined antibacterial, antiviral, and antitumor pharmacophore sites of TZD derivatives, indicating their potential to bind to various pathogens and circumvent their activities. nih.gov This multi-target potential makes TZD derivatives a promising class for developing new drugs to combat microbial infections. nih.gov

The electronic properties of substituents on the aromatic rings attached to the TZD scaffold play a crucial role in modulating antimicrobial efficacy. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can enhance the biological activity, depending on their position and the target microorganism. researchgate.netnih.gov

Studies have consistently shown that the presence of EDGs like hydroxyl (-OH) and methoxy (-OCH3), as well as EWGs such as chloro (-Cl) and nitro (-NO2), on the arylidene moiety at the C5 position can lead to a broad spectrum of antimicrobial and antifungal activities. researchgate.netnih.gov For example, compounds with hydroxyl, methoxy, nitro, and chloro substitutions on the aryl ring demonstrated good antibacterial activity. researchgate.net

More specific SAR findings indicate that the type and position of the substituent can be tailored to target specific microbes. nih.gov The presence of an electron-donating methoxy group at the ortho position of an aromatic ring enhanced antibacterial activity against E. coli. nih.gov In contrast, an electron-withdrawing nitro group at the meta position increased antifungal activity against A. niger. nih.gov Similarly, a fluorine atom (EWG) at the para position resulted in promising activity against B. subtilis and S. typhi. nih.gov Substitution at the N3 position also follows this trend, where chloro, bromo, hydroxyl, and nitro groups on an attached aromatic moiety are known to confer antimicrobial properties. mdpi.com

Substituent GroupElectronic PropertyPositionObserved EffectTarget Organism(s)Reference
-OH, -OCH3, -Cl, -NO2EDG & EWGAryl ring at C5Enhanced broad-spectrum antimicrobial activityGram-positive and Gram-negative bacteria researchgate.netnih.gov
-OCH3Electron-Donatingortho-positionEnhanced antibacterial activityE. coli nih.gov
-NO2Electron-Withdrawingmeta-positionEnhanced antifungal activityA. niger nih.gov
-FElectron-Withdrawingpara-positionPromising antibacterial activityB. subtilis, S. typhi nih.gov
-Cl, -Br, -OH, -NO2Electron-Withdrawing/DonatingAromatic moiety at N3Confers antimicrobial propertiesGeneral bacteria and fungi mdpi.com

SAR for Anticancer Activity

The thiazolidine-2,4-dione nucleus is a recognized pharmacophore for the development of anticancer agents. nih.gov Derivatives of TZD have been shown to suppress the growth of various cancer cell lines by inhibiting tumor angiogenesis, altering the cell cycle, and inducing apoptosis. nih.govresearchgate.net

The anticancer activity of TZD analogues is highly dependent on the substitutions at the C5 and N3 positions. A notable series of 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives demonstrated potent activity against a panel of 60 human tumor cell lines. nih.gov One compound from this series, 5d (NSC: 768619/1), was particularly effective against renal cancer (RXF 393, GI50: 1.15 μM) and breast cancer (MDA-MB-468, GI50: 1.11 μM) cell lines. nih.gov

Another key strategy in developing TZD-based anticancer agents is targeting specific enzymes that are overexpressed in cancer cells. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial target for inhibiting angiogenesis. researchgate.net Novel TZD derivatives have been designed as potent VEGFR-2 inhibitors. For example, compound 15 in one study showed excellent anti-VEGFR-2 potency with an IC50 value of 0.081 μM and displayed significant anti-proliferative activity against HT-29, A-549, and HCT-116 cancer cell lines. rsc.org Other research has focused on developing TZD derivatives that target the androgen receptor for the treatment of prostate cancer. researchgate.net

The general SAR for anticancer activity indicates that lipophilic, less-bulky substituents often lead to higher ligand efficiency. nih.gov The introduction of various substituted aromatic rings at the C5-benzylidene position is a common and effective approach to modulate potency. For instance, (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivatives have been synthesized and tested, with one compound exhibiting notable activity against HeLa, HT29, A549, and MCF-7 cell lines. researchgate.net

Compound Series/NameTargetCancer Cell LineActivity (IC50 / GI50)Reference
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d)General antiproliferativeRenal Cancer (RXF 393)1.15 µM nih.gov
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d)General antiproliferativeBreast Cancer (MDA-MB-468)1.11 µM nih.gov
5-(4-alkylbenzyledene)thiazolidine-2,4-dione (5d)General antiproliferativeNon-Small Cell Lung Cancer (NCI-H522)1.36 µM nih.gov
Compound 15 (unspecified structure)VEGFR-2VEGFR-2 Enzyme0.081 µM rsc.org
Compound 15 (unspecified structure)VEGFR-2Colon Cancer (HT-29)13.56 - 17.8 µM rsc.org
(Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid (3a)General antiproliferativeLung Cancer (A549)38 µM researchgate.net
(Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid (3a)General antiproliferativeColon Cancer (HT29)40 µM researchgate.net

Role of PPARγ Activation in Anticancer Effects

Thiazolidinediones, including 3-phenylthiazolidine-2,4-dione analogues, are well-known high-affinity ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. rasayanjournal.co.in The anticancer effects of TZDs are often attributed to their activation of PPARγ. mdpi.com Activation of PPARγ can lead to the inhibition of cell growth and proliferation by promoting cell differentiation. nih.gov Furthermore, PPARγ activation has been shown to suppress tumor progression by inhibiting angiogenesis-associated proteins like vascular endothelial growth factor (VEGF) and cyclooxygenase-2. nih.gov In many human cancer cell lines, which exhibit high levels of PPARγ expression, exposure to high doses of TZDs such as troglitazone and ciglitazone has been shown to induce cell cycle arrest, apoptosis, and/or redifferentiation. rasayanjournal.co.in

However, there is also compelling evidence suggesting that the antitumor effects of TZDs can occur through PPARγ-independent pathways. rasayanjournal.co.in Several observations support this notion. Firstly, the anticancer activity of some TZDs does not always correlate with their potency as PPARγ activators. For instance, troglitazone and ciglitazone are more effective at inducing apoptosis in cancer cells compared to rosiglitazone (B1679542) and pioglitazone, despite the latter being potent PPARγ agonists. rasayanjournal.co.in Secondly, the concentrations of TZDs required to elicit antitumor effects are often significantly higher than those needed for PPARγ activation. rasayanjournal.co.in Finally, the susceptibility of tumor cells to the cytotoxic effects of TZDs does not always correlate with the expression level of PPARγ in those cells. rasayanjournal.co.in These findings suggest that while PPARγ activation is one mechanism by which these compounds exert their anticancer effects, other molecular targets and signaling pathways are also involved.

Influence of Substituents on Cytotoxicity against Cancer Cell Lines

The cytotoxicity of this compound analogues against cancer cell lines is highly dependent on the nature and position of substituents on both the phenyl ring and the thiazolidine-2,4-dione core. SAR studies have revealed that specific modifications can significantly enhance the anticancer potency and selectivity of these compounds.

For instance, the introduction of a cyano moiety on the phenyl group attached to the thiazolidine-2,4-dione ring has been shown to result in good activity against various cancer cell lines, including HeLa, PC3, MDA-MB-231, and HepG2. mdpi.com In a series of chromonylthiazolidine derivatives, compounds with a thiazolidine-2,4-dione moiety displayed stronger cytotoxic effects than those with a chromonylthiazolidine-2-thione-4-one structure. nih.gov Specifically, certain derivatives showed selective cytotoxicity against human epidermoid carcinoma and breast cancer cell lines. nih.gov

The table below summarizes the influence of various substituents on the cytotoxic activity of this compound analogues against different cancer cell lines, as reported in selected studies.

Compound SeriesSubstituent ModificationCancer Cell Line(s)Observed Effect on CytotoxicityReference
TZD-biphenyl derivativesCyano group on the phenyl ringHeLa, PC3, MDA-MB-231, HepG2Enhanced activity mdpi.com
ChromonylthiazolidinesThiazolidine-2,4-dione vs. Thiazolidine-2-thione-4-oneVarious human cancer cell linesThiazolidine-2,4-dione moiety showed stronger effects nih.gov
Chromonylthiazolidine derivativesSpecific substitutions on the chromone (B188151) ringHuman epidermoid carcinoma (KB), Breast cancer (MCF-7)Selective cytotoxicity nih.gov
Pyrazole-thiazolidinone-isatin conjugatesHalogen (Br or Cl) at the 5-position of the isatin scaffoldVarious cancer cell linesIncreased antiproliferative activity rsc.org
Pyrazole-thiazolidinone-isatin conjugatesMethyl or CH2COOH group at the 1N-position of the isatin fragmentVarious cancer cell linesLoss of activity rsc.org

These examples highlight the critical role that specific functional groups and their placement play in determining the anticancer potential of this compound analogues.

SAR for Antidiabetic Activity (PPARγ Agonism)

The primary mechanism for the antidiabetic activity of thiazolidinediones is their function as potent agonists of PPARγ. rsc.org The quintessential structure for PPARγ agonism consists of three key components: an acidic head group (the thiazolidine-2,4-dione ring), a central linker, and a lipophilic tail. rasayanjournal.co.in The thiazolidine-2,4-dione ring is crucial as it forms hydrogen bonds with key amino acid residues in the PPARγ ligand-binding domain, such as serine, histidine, and tyrosine.

SAR studies have established several key principles for optimizing the antidiabetic activity of these compounds:

The Thiazolidine-2,4-dione Head Group: This acidic moiety is essential for binding to the PPARγ receptor. Modifications to this ring can significantly impact activity.

The Central Linker: The nature and length of the linker connecting the TZD head to the lipophilic tail are important for proper orientation within the binding pocket.

The Lipophilic Tail: A hydrophobic group, often an aromatic ring system, is necessary to occupy a hydrophobic pocket in the receptor. Substitutions on this aromatic ring can fine-tune the potency and selectivity of the compound. For example, in a series of pyrazole-based thiazolidinedione derivatives, specific substitutions on the pyrazole (B372694) ring led to compounds with significant blood glucose-lowering effects.

The development of new thiazolidinedione derivatives aims to overcome the adverse effects associated with older drugs like rosiglitazone, such as anemia and mild edema, while maintaining or improving their pharmacological benefits. rsc.org

SAR in Molecular Modeling and Docking Studies

Computational techniques, particularly molecular modeling and docking, have become indispensable tools in the study of SAR for this compound analogues. These methods provide valuable insights into how these molecules interact with their biological targets at an atomic level, thereby guiding the design of more potent and selective compounds. nih.gov

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound analogues, docking studies have been instrumental in elucidating their interactions with various receptor proteins, including PPARγ and VEGFR-2.

A key application of molecular docking is the prediction of binding patterns and the correlation of these patterns with the observed inhibitory activity of the compounds. By comparing the docking scores and binding modes of a series of analogues with their experimentally determined biological activities (e.g., IC50 values), researchers can develop robust SAR models.

These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the synthesis of the most promising candidates. For example, in the development of new VEGFR-2 inhibitors, molecular docking was used to analyze the kinetic and structural characteristics of the receptor-ligand complex, providing insights that guided the design of compounds with improved potency.

Information on the use of computational approaches to specifically optimize the synthesis yield of this compound and its analogues is not extensively available in the reviewed literature. The primary focus of computational studies in this area has been on the prediction of biological activity and the elucidation of ligand-receptor interactions to guide the design of more potent therapeutic agents. While computational methods are widely used in process chemistry to optimize reaction conditions and yields, specific applications to this class of compounds were not detailed in the surveyed sources. The synthesis of these compounds often follows established chemical routes, such as the Knoevenagel condensation, with yields being influenced by traditional experimental parameters. rsc.org

Advanced Pharmacological Investigations of 3 Phenylthiazolidine 2,4 Dione Analogues

In Vitro Biological Evaluation

Cell-Based Assays for Anticancer Potential (e.g., MTT Assay)

The anticancer potential of 3-phenylthiazolidine-2,4-dione analogues has been investigated through various in vitro studies, with the MTT assay being a commonly employed method to assess cytotoxicity against cancer cell lines.

A series of novel 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives were synthesized and evaluated for their anticancer activity. nih.gov One compound, in particular, demonstrated significant activity against a full panel of 60 human tumor cell lines. nih.gov The results, expressed as GI50 values (the concentration required to inhibit cell growth by 50%), highlighted its potency against various cancer types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov For instance, it showed a GI50 of 1.11 μM against the breast cancer cell line MDA-MB-468 and 1.15 μM against the renal cancer cell line RXF 393. nih.gov

In another study, new thiazolidine-2,4-dione derivatives were synthesized and tested for their antiproliferative activity against A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cell lines. researchgate.net One of the most active compounds demonstrated notable efficacy against these cell lines. researchgate.net Furthermore, a series of seven novel 2,4-dioxothiazolidine derivatives were evaluated against HepG2 and MCF-7 cell lines, with all tested compounds showing promising cytotoxic activities with IC50 values ranging from 0.60 to 4.70 μM. nih.gov

Additionally, the synthesis of 5-arylidine thiazolidine-2,4-diones and their subsequent conversion to Mannich bases resulted in compounds with significant cytotoxic activity against MCF-7 cell lines. jddt.in Two of the synthesized compounds, in particular, exhibited notable anticancer potential in the MTT assay. jddt.in

Anticancer Activity of this compound Analogues (MTT Assay)
Compound/DerivativeCell LineActivity (GI50/IC50 in µM)Reference
5d (NSC: 768619/1)Leukemia SR2.04 nih.gov
5d (NSC: 768619/1)Non-Small Cell Lung Cancer NCI-H5221.36 nih.gov
5d (NSC: 768619/1)Colon Cancer COLO 2051.64 nih.gov
5d (NSC: 768619/1)CNS Cancer SF-5391.87 nih.gov
5d (NSC: 768619/1)Melanoma SK-MEL-21.64 nih.gov
5d (NSC: 768619/1)Ovarian Cancer OVCAR-31.87 nih.gov
5d (NSC: 768619/1)Renal Cancer RXF 3931.15 nih.gov
5d (NSC: 768619/1)Prostate Cancer PC-31.90 nih.gov
5d (NSC: 768619/1)Breast Cancer MDA-MB-4681.11 nih.gov
Compound 22HepG22.04 nih.gov
Compound 22MCF-71.21 nih.gov
POD 1MCF-7Significant Activity jddt.in
POD 2MCF-7Significant Activity jddt.in

Assays for Antimicrobial Potential (e.g., Serial Tube Dilution, Agar (B569324) Well Diffusion, Disc Diffusion)

The antimicrobial properties of this compound analogues have been demonstrated against a range of bacterial and fungal strains using various in vitro techniques.

The disc diffusion method was employed to evaluate the in vitro antimicrobial activity of newly synthesized 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives. nih.gov These compounds were tested against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Vibrio cholera, Klebsiella pneumoniae, Salmonella typhi), and a fungus (Candida albicans). nih.gov With the exception of one compound, all synthesized derivatives showed prominent activity against the screened microbial species. nih.gov

In another study, a series of (E)-5-(substitutedbenzylidene)thiazolidine-2,4-dione derivatives were synthesized and their antimicrobial activity was assessed using a broth microdilution assay to determine the minimum inhibitory concentration (MIC). nih.gov Certain compounds were found to be effective against E. coli, S. aureus, and C. albicans. nih.gov

Furthermore, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized and evaluated for their antimicrobial and antifungal activity. mdpi.com The agar well diffusion method was used to determine the zones of inhibition. mdpi.com Several of these derivatives demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. mdpi.com One specific compound, 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, showed activity against the Gram-positive bacterium S. aureus. mdpi.com

A series of thiazolidine-2,4-dione derivatives containing a 1,2,3-triazole scaffold were also synthesized and evaluated for their in vitro antimicrobial potential using the disc diffusion and poisoned food methods. nih.gov Some of these compounds exhibited superior antibacterial and antifungal activities compared to standard drugs. nih.gov

Antimicrobial Activity of this compound Analogues
Compound/DerivativeMicroorganismAssay MethodActivityReference
am1E. coliBroth Microdilution (MIC)Effective nih.gov
am2S. aureusBroth Microdilution (MIC)Effective nih.gov
am3C. albicansBroth Microdilution (MIC)Effective nih.gov
2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acidS. aureusAgar Well DiffusionActive mdpi.com
am10Bacterial and Fungal StrainsDisc Diffusion/Poisoned FoodSuperior to standard drugs nih.gov
am11Bacterial and Fungal StrainsDisc Diffusion/Poisoned FoodSuperior to standard drugs nih.gov

Antioxidant Assays (e.g., DPPH Free Radical Scavenging)

The antioxidant capacity of this compound analogues has been frequently assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. semanticscholar.org

In one study, a series of 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives were synthesized and their antioxidant activity was evaluated. saudijournals.com Two compounds, TZD 3 and TZD 5, exhibited promising antioxidant activity with IC50 values of 28.00 µM and 27.50 µM, respectively, which were comparable to the standard, ascorbic acid (IC50 of 29.2 µM). saudijournals.com

Another investigation focused on new phenolic derivatives of thiazolidine-2,4-dione. researchgate.netdntb.gov.ua The antioxidant potential of these compounds was evaluated by their ability to scavenge DPPH radicals. researchgate.net Two polyphenolic compounds, 5f and 5l, acted as potent antiradical and electron donors, with activities comparable to reference antioxidants. dntb.gov.ua Specifically, at a concentration of 100 µg/mL, compound 5f showed 89.61% DPPH radical scavenging activity, while compound 5l exhibited 92.55% activity. researchgate.net

Furthermore, Mannich base derivatives of 2,4-thiazolidinedione (B21345) were tested for their antioxidant activity using the DPPH assay. semanticscholar.org All the tested derivatives showed antioxidant activity, with two compounds, ISS-3 and ISS-5, demonstrating promising activity at a concentration of 50 µg/ml. semanticscholar.org

Antioxidant Activity of this compound Analogues (DPPH Assay)
Compound/DerivativeActivityReference
TZD 3IC50: 28.00 µM saudijournals.com
TZD 5IC50: 27.50 µM saudijournals.com
5f89.61% scavenging at 100 µg/mL researchgate.net
5l92.55% scavenging at 100 µg/mL researchgate.net
ISS-3Promising activity at 50 µg/mL semanticscholar.org
ISS-5Promising activity at 50 µg/mL semanticscholar.org

Enzyme Inhibition Studies (e.g., Aldose Reductase, PTP1B)

Derivatives of this compound have been investigated as inhibitors of enzymes implicated in various diseases, including aldose reductase and protein tyrosine phosphatase 1B (PTP1B).

A study focused on the development of dual inhibitors for aldose reductase (AR) and PTP1B, two key enzymes in the pathogenesis of type 2 diabetes and its complications. x-mol.com Among the synthesized 4-thiazolidinone (B1220212) derivatives, compounds 12 and 16 exhibited potent AR inhibitory effects along with interesting inhibition of PTP1B, identifying them as potential lead compounds. x-mol.com

In another research effort, two hybrid compounds with a thiazolidine-2,4-dione scaffold were synthesized and screened as PTP1B inhibitors. nih.gov Compound 1 showed an IC50 value of 9.6 ± 0.5 μM, while compound 2 demonstrated approximately 50% inhibition of PTP1B at a concentration of 20 μM. nih.gov

Furthermore, a series of N-alkylated thiazolidine-2,4-dione analogues were synthesized and evaluated as PTP1B inhibitors. researchgate.net Six of these compounds exhibited significant inhibitory activity against human recombinant PTP1B. researchgate.net The most active compound showed an IC50 value of 3.2 μM and was identified as a non-competitive inhibitor of PTP1B. researchgate.net

Enzyme Inhibition by this compound Analogues
Compound/DerivativeEnzymeActivity (IC50)Reference
Compound 12Aldose Reductase & PTP1BPotent AR inhibition, interesting PTP1B inhibition x-mol.com
Compound 16Aldose Reductase & PTP1BPotent AR inhibition, interesting PTP1B inhibition x-mol.com
Compound 1PTP1B9.6 ± 0.5 µM nih.gov
Compound 16 (N-alkylated)PTP1B3.2 µM researchgate.net

In Vivo Pharmacological Evaluation

Animal Models for Antidiabetic Studies (e.g., Sucrose-Loaded Model)

The in vivo antidiabetic potential of this compound analogues has been explored in animal models. A study by Kadium et al. synthesized a series of (Z)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione analogues and evaluated their in vivo antidiabetic activity using a sucrose-loaded model in Wistar rats. nih.gov The results indicated that all the derivatives possessed good activity, comparable to the standard drug pioglitazone. nih.gov Notably, two compounds, ad55 and ad56, were found to be more potent than the standard. nih.gov

In Vivo Antidiabetic Activity of (Z)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione Analogues (Sucrose-Loaded Model)
CompoundActivity Compared to Standard (Pioglitazone)Reference
ad55More potent nih.gov
ad56More potent nih.gov

Animal Models for Anti-inflammatory Activity (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a standard and widely used assay for evaluating the acute anti-inflammatory potential of novel compounds. Several studies have utilized this model to assess the efficacy of this compound analogues.

In one study, a series of novel 3,5-disubstituted 2,4-thiazolidinedione derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity. The title compounds were assessed using the carrageenan-induced rat paw edema method. Among the synthesized derivatives, compound NB-7, a dichloro derivative, demonstrated excellent anti-inflammatory potential. Another study focused on new benzylidene imidazolidine (B613845) and thiazolidine (B150603) derivatives and evaluated their anti-inflammatory activity using the same carrageenan-induced paw edema test. Similarly, research on 2-aryl-3-(naphtha-2-yl)thiazolidin-4-one derivatives identified compounds with chloro, fluoro, and nitro substituents as having the most potent anti-inflammatory activity in this model.

Another investigation into new thiazolidine-2,4-dione derivatives also employed the air pouch model of inflammation, where carrageenan is injected into a subcutaneous air pouch in mice to induce an inflammatory response. In this study, several compounds (3a, 3b, 3c, 3d, and 3e) demonstrated a significant effect in inhibiting the migration of neutrophils to the site of inflammation.

The following table summarizes the anti-inflammatory activity of selected this compound analogues in the carrageenan-induced paw edema model.

Compound IDAnimal ModelKey FindingsReference
NB-7 Carrageenan-induced rat paw edemaShowed excellent anti-inflammatory potential.
Compounds 5 and 12 Not specifiedShowed higher anti-inflammatory activity.
Compounds 3a, 3b, 3c, 3d, 3e Carrageenan-induced air pouch model (mice)Greater effect in inhibiting neutrophil migration.
Compounds 62a-c Carrageenan-induced paw edema (rats)Most potent anti-inflammatory activity among the series.

Studies on Neuroprotective Effects

Analogues of this compound have been investigated for their potential to combat neurodegenerative diseases, particularly Alzheimer's disease. Studies have utilized in vivo models to assess their impact on memory deficits and associated neuropathological symptoms.

One study investigated the neuroprotective effects of (E)-5-(3-hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ3O) and (E)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4M) in a scopolamine-induced Alzheimer's model in rats. The results indicated that both TZ3O and TZ4M alleviated the cognitive decline induced by scopolamine, suggesting a neuroprotective effect.

Another investigation focused on (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C) in both a cellular model of tauopathy and a scopolamine-induced memory impairment model in rats. The findings showed that TZ4C enhanced memory function in the rats. Furthermore, Western blot analysis revealed that TZ4C led to a reduced expression of phosphorylated Tau (p-Tau), heat shock protein 70 (HSP70), and cleaved caspase-3 in the rat hippocampus, indicating a potential mechanism for its neuroprotective action. Thiazolidine derivatives have also been suggested to reduce neuronal damage by down-regulating the overexpression of proinflammatory cytokines and modulating p-NF-κB and NLRP3 pathways.

The table below presents findings from studies on the neuroprotective effects of these analogues.

Compound IDAnimal/Cell ModelKey FindingsReference
TZ3O Scopolamine-induced Alzheimer's model (Wistar rats)Alleviated scopolamine-induced cognitive decline.
TZ4M Scopolamine-induced Alzheimer's model (Wistar rats)Alleviated scopolamine-induced cognitive decline.
TZ4C SH-SY5Y cell model of tauopathy; Scopolamine-induced memory impairment model (Wistar rats)Enhanced memory function; Reduced expression of p-Tau, HSP70, and cleaved caspase-3 in the hippocampus.

Mechanistic Investigations at the Cellular Level

Understanding the cellular mechanisms of action is crucial for the development of therapeutic agents. Research on this compound analogues has delved into their effects on fundamental cellular processes like apoptosis and mitochondrial function.

Studies on Apoptosis Induction and Cell Death Pathways

Several novel series of thiazolidine-2,4-dione derivatives have been designed and synthesized as potential anticancer agents, with their mechanism of action linked to the induction of apoptosis. These compounds often target key proteins involved in cancer cell survival and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

One study reported a series of thiazolidine-2,4-diones targeting VEGFR-2. The most promising compound, 14a , was found to induce apoptosis in Caco-2 cancer cells by significantly reducing the gene expression levels of the anti-apoptotic proteins Bcl-2 and Survivin, as well as Transforming Growth Factor (TGF). Another investigation found that compound 12l could induce apoptosis in HepG2 cells by 35.13% and arrested the cell cycle primarily at the Pre-G1 and G1 phases.

Compound IDCell LineMechanism of ActionKey FindingsReference
14a Caco-2Apoptosis InductionSignificantly reduced gene expression of Bcl-2, Survivin, and TGF.
12l HepG2Apoptosis Induction & Cell Cycle ArrestInduced apoptosis by 35.13%; arrested cell growth at Pre-G1 and G1 phases.
11f MCF-7Apoptosis Induction & Cell Cycle ArrestIncreased overall apoptosis percentage; arrested the cell cycle at the S phase.

Impact on Mitochondrial Function

The mitochondrion plays a central role in the regulation of apoptosis. Some this compound analogues have been shown to exert their anticancer effects through a mitochondria-mediated apoptotic pathway. A study on thiazolidinedione-conjugated lupeol (B1675499) derivatives found that these compounds could potentially regulate mitochondrial function. The investigation suggested that the introduction of the thiazolidinedione moiety could facilitate the binding of the compound to target proteins that affect cell growth and the regulation of mitochondrial function, ultimately leading to apoptosis.

Computational Studies in Drug Discovery and Development

Computational methods, particularly molecular modeling and docking simulations, are indispensable tools in modern drug discovery. They provide insights into the potential interactions between a ligand and its biological target, guiding the synthesis and optimization of new drug candidates.

Molecular Modeling and Docking Simulations for Target Interactions

Molecular docking studies have been extensively used to predict and analyze the binding modes of this compound analogues with various protein targets. These studies help to rationalize the observed biological activities and provide a structural basis for further drug design.

For instance, in the context of anti-inflammatory activity, docking studies have been performed on cyclooxygenase (COX-1 and COX-2) enzymes. One study revealed that compound 4k exhibited a high binding affinity at both COX-1 and COX-2 active sites. Another investigation focused on phosphodiesterase 4 (PDE4) and PDE7, with in silico docking used to evaluate the binding patterns of synthesized derivatives within the active sites of these proteins.

In the pursuit of antidiabetic agents, molecular docking has been employed to study interactions with the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Several studies have shown that thiazolidine-2,4-dione derivatives can effectively bind to the PPARγ receptor, with specific amino acid interactions similar to those of established drugs like rosiglitazone (B1679542) and pioglitazone. For example, compounds NB7, NB12, and NB13 were investigated for their binding patterns with the active site of PPARγ.

In the field of oncology, docking simulations have been crucial in identifying and optimizing thiazolidine-2,4-dione derivatives as inhibitors of VEGFR-2. These computational studies help to elucidate how the thiazolidine-2,4-dione scaffold and its substituents can occupy key regions of the VEGFR-2 binding site, such as the gatekeeper and DFG-motif regions.

The following table summarizes the targets and findings from various molecular docking studies.

Compound Class/IDTarget ProteinKey Findings from Docking SimulationReference
Substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones (e.g., 4k) COX-1, COX-2Compound 4k exhibited higher binding affinity at COX-1 and COX-2 active sites.
Substituted 1,3-thiazolidine-2,4-dione derivatives PDE4, PDE7Evaluated the binding pattern of derivatives in the binding site of both proteins.
NB7, NB12, NB13 PPARγInvestigated potential binding patterns with the active sites of the target.
5-(2-pyridinylbenzylidene) TZD, 5-(3,4-dimethoxybenzylidene) TZD, 5-(2,3,4-trifluorobenzylidene) TZD PPARγShowed amino acid interactions with Leu270, Gln283, and Arg288, similar to rosiglitazone and pioglitazone.
Thiazolidine-2,4-dione derivatives (e.g., 14a) VEGFR-2The thiazolidine-2,4-dione spacer and amide pharmacophore were targeted to occupy the gatekeeper and DFG-motif regions.

Q & A

Q. How can NMR spectroscopy elucidate tautomeric equilibria in this compound derivatives?

  • Methodological Answer : Variable-temperature 1H^1H NMR (25–80°C) in DMSO-d6_6 monitors keto-enol tautomerism. Integration of carbonyl vs. enolic proton signals quantifies equilibrium constants .

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